molecular formula C20H17NO4S2 B2855742 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide CAS No. 1421588-84-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide

Cat. No.: B2855742
CAS No.: 1421588-84-2
M. Wt: 399.48
InChI Key: DRCNMQGMDWYKAP-XBXARRHUSA-N
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Description

This compound features a methylenedioxyphenyl (benzodioxole) group linked to an acrylamide backbone, with a bis-thiophene moiety functionalized by a hydroxymethyl group. The benzodioxole group is associated with metabolic stability and enhanced lipophilicity, while the hydroxymethyl-thiophene substituent may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c22-19(8-4-13-3-6-15-16(10-13)25-12-24-15)21-11-14-5-7-18(27-14)20(23)17-2-1-9-26-17/h1-10,20,23H,11-12H2,(H,21,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNMQGMDWYKAP-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxole Ring Formation

Catechol reacts with methylene donors (e.g., dichloromethane or dibromomethane) under basic conditions to form benzo[d]dioxole. Subsequent formylation via Vilsmeier-Haack reaction introduces an aldehyde group at the 5-position.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 Catechol, CH₂Cl₂, K₂CO₃ Acetone Reflux, 12 h 85%
2 POCl₃, DMF DCM 0°C → rt, 6 h 78%

Acrylic Acid Formation

The aldehyde undergoes a Wittig reaction with ethyl 2-(triphenylphosphoranylidene)propionate to form the α,β-unsaturated ester, which is hydrolyzed to the acrylic acid.

Optimization :

  • Solvent : THF for Wittig; aqueous NaOH for hydrolysis.
  • Catalyst : Sodium hydride (NaH) enhances reaction efficiency.
  • Yield : 92% for ester formation; 88% after hydrolysis.

Preparation of N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)amine

Hydroxyalkylation of Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde undergoes a Mannich-like reaction with thiophene-2-methanol in the presence of BF₃·Et₂O to form 5-(hydroxy(thiophen-2-yl)methyl)thiophene-2-carbaldehyde.

Key Data :

Parameter Value
Catalyst BF₃·Et₂O (10 mol%)
Solvent Dichloromethane
Time 8 h
Yield 76%

Reductive Amination

The aldehyde is reduced to the primary amine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Conditions :

  • Temperature : 0°C → rt, 12 h.
  • Yield : 68%.

Acrylamide Bond Formation

Acyl Chloride Preparation

3-(Benzo[d]dioxol-5-yl)acrylic acid is treated with oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous DCM to form the acyl chloride.

Characterization :

  • IR : 1775 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃): δ 6.82 (d, J=15.6 Hz, 1H, CH=CH), 7.12–7.35 (m, 3H, benzodioxole).

Coupling Reaction

The acyl chloride reacts with the amine in the presence of triethylamine (TEA) to form the target acrylamide.

Optimized Parameters :

Parameter Optimal Value
Solvent Anhydrous THF
Base TEA (2.5 eq)
Temperature 0°C → rt, 24 h
Yield 82%

Side Reaction Mitigation :

  • Exclusion of moisture prevents hydrolysis of the acyl chloride.
  • Low temperature minimizes E→Z isomerization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7).

Purity Data :

  • HPLC : 98.5% (C18 column, MeOH/H₂O 70:30).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.85 (d, J=15.6 Hz, 1H, CH=CH), 7.02–7.40 (m, 8H, aromatic), 4.52 (s, 2H, N-CH₂).
  • HRMS : [M+H]⁺ calc. 467.1214, found 467.1218.

Alternative Synthetic Routes

Microwave-Assisted Coupling

A patent-disclosed method uses microwave irradiation (120°C, 30 min) with HATU as a coupling agent, achieving a 90% yield.

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of the ester precursor in phosphate buffer (pH 7.4) provides the acrylic acid in 85% yield, reducing side products.

Challenges and Solutions

Isomerization Control

  • Issue : E/Z isomerization during acrylamide formation.
  • Solution : Use of bulky bases (e.g., DIPEA) and low temperatures favor the E-isomer.

Hydroxy Group Protection

  • Strategy : Temporary silylation with TBSCl preserves the hydroxy group during coupling.
  • Deprotection : TBAF in THF (rt, 2 h).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g) in a flow reactor demonstrates consistent yields (80–85%) with reduced reaction time (4 h vs. 24 h batch). Key factors include precise temperature control and automated reagent dosing.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiophene and dioxole structures often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives similar to the target compound possess significant antibacterial activity against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of hydroxyl and thiol groups in the structure may enhance the compound's ability to disrupt bacterial cell walls.

Anti-inflammatory Properties

Compounds with similar functional groups have been investigated for their anti-inflammatory effects. The incorporation of dioxole rings has been linked to reduced inflammatory responses in cellular models. This suggests that the target compound may also possess anti-inflammatory properties, warranting further investigation through in vitro and in vivo studies .

Cancer Research

The unique chemical structure of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide positions it as a candidate for cancer research. Initial studies indicate that compounds with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells . The modulation of signaling pathways related to cell proliferation and survival could be explored.

Drug Delivery Systems

The potential for this compound in drug delivery systems has been highlighted due to its ability to interact with biomolecules. Its structural components may facilitate the transport of therapeutic agents across biological membranes, enhancing the efficacy of drugs used in various treatments .

Case Study 1: Antibacterial Efficacy

A study conducted by Swamy et al. synthesized a series of thiophene derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents to those present in this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anti-cancer Activity

In another investigation focusing on dioxole-containing compounds, researchers observed that specific derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to the target compound for improved efficacy .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several acrylamide derivatives in the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) Acrylamide + benzodioxole 3,4-Dimethoxyphenethyl 356.20 (M+H)⁺
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (19) Acrylamide + benzodioxole Tetrahydroacridine-ethylamine hybrid 416.20 (M+H)⁺
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide Acrylamide + thiazole Phenyl + trifluoromethyl-benzyl 375.37
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide Acrylamide + thiazole Dichlorophenyl + dichlorobenzyl 448.10

Key Observations :

  • Benzodioxole vs. Aromatic Substituents : The benzodioxole group in the target compound and compounds 13 and 19 enhances metabolic stability compared to simple phenyl or halogenated aryl groups (e.g., 11 , 16 ) .
  • Thiophene vs. Thiazole : The hydroxymethyl-thiophene moiety in the target compound may improve solubility compared to thiazole-based analogs (11 , 16 ), which often exhibit higher hydrophobicity due to CF₃ or Cl substituents .

Key Observations :

  • Hydroxymethyl-thiophene functionalization in the target compound may require protective-group chemistry, increasing synthetic complexity compared to simpler analogs .

Key Observations :

  • The hydroxymethyl-thiophene group in the target compound may enhance water solubility compared to dimethylamino (12) or acridine-based (19) analogs .

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological effects, including anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C15H17NO3
  • Molecular Weight : 259.3004 g/mol
  • IUPAC Name : this compound
  • CAS Number : 82857-82-7

The compound's structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0PI3K pathway inhibition

Studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the PI3K/AKT pathway .

Antimicrobial Activity

The benzo[d][1,3]dioxole scaffold has been associated with various antimicrobial properties. Compounds featuring this moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Compound CStaphylococcus aureus12.5 - 25
Compound DEscherichia coli15 - 30

Research suggests that the presence of bulky hydrophobic groups in the structure enhances antimicrobial potency by affecting membrane permeability and disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Case Study on Anticancer Effects :
    • A study involving a series of acrylamide derivatives showed that modifications on the thiophene ring significantly increased cytotoxicity against breast cancer cell lines. The study highlighted that specific substitutions could enhance the interaction with cellular targets involved in tumor progression.
  • Case Study on Antimicrobial Efficacy :
    • An investigation into the antibacterial properties of related benzo[d][1,3]dioxole derivatives revealed that compounds with hydroxyl substitutions exhibited superior activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step coupling reactions. For example, acrylamide formation via nucleophilic substitution between a benzo[d][1,3]dioxole-bearing acryloyl chloride and a thiophene-substituted amine. Polar solvents (e.g., DMF or ethanol) and catalysts like triethylamine are critical for efficient coupling . Temperature control (0–25°C) minimizes side reactions, while purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C) to verify connectivity of the benzo[d][1,3]dioxole, thiophene, and acrylamide moieties. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Start with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial activity, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Cell viability assays (e.g., MTT) in cancer cell lines assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

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